molecular formula C17H25NO B13997808 N-(4-tert-Butylcyclohexyl)benzamide CAS No. 31865-32-4

N-(4-tert-Butylcyclohexyl)benzamide

Cat. No.: B13997808
CAS No.: 31865-32-4
M. Wt: 259.4 g/mol
InChI Key: WYGMRNJUINLKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-Butylcyclohexyl)benzamide is an organic compound with the molecular formula C17H25NO. Its structure consists of a benzamide group linked to a 4-tert-butylcyclohexyl ring system . This compound has been identified as a subject of pharmacological interest in scientific research. Studies have investigated its potential biological activities, with a specific focus on its anti-inflammatory and analgesic properties . In vivo research using animal models has demonstrated that this compound and its structural analogs can exhibit significant activity in standard assays, such as the carrageenan-induced rat paw edema test for anti-inflammatory effects and the acetic acid writhing test for analgesic effects . The presence of the tert-butyl group on the cyclohexane ring is a key structural feature explored in structure-activity relationship (SAR) studies, as it is believed to influence the compound's overall pharmacological profile by affecting steric bulk . Researchers value this chemical for probing new therapeutic avenues. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. It is strictly for use by qualified professionals.

Properties

CAS No.

31865-32-4

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)benzamide

InChI

InChI=1S/C17H25NO/c1-17(2,3)14-9-11-15(12-10-14)18-16(19)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,18,19)

InChI Key

WYGMRNJUINLKMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Amide Bond Formation via Coupling Reactions

The classical and most common approach to synthesizing N-(4-tert-butylcyclohexyl)benzamide involves the coupling of 4-tert-butylcyclohexylamine with benzoyl derivatives (such as benzoyl chloride or benzoic acid derivatives) to form the amide bond.

  • Typical Procedure:

    • The 4-tert-butylcyclohexylamine is reacted with benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated hydrochloric acid.
    • Alternatively, benzoyl acid can be activated using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides (e.g., DCC, EDC) in solvents like dimethylformamide (DMF).
    • The reaction mixture is stirred at room temperature or under reflux conditions until the amide formation is complete.
    • The product is purified by extraction and chromatographic techniques.
  • Example from Literature:

    • A patent describes the use of HATU and 1-methylmorpholine in DMF for amide bond formation involving aromatic amines and benzoyl derivatives, which can be adapted for the synthesis of this compound.

Synthesis via Reduction or Substitution of Precursors

In some cases, the cyclohexyl ring with the tert-butyl substituent can be introduced prior to amide formation:

  • Stepwise Preparation:

    • Synthesis starts from 4-tert-butylcyclohexanone or related cyclohexyl derivatives.
    • The ketone can be converted to the corresponding amine (4-tert-butylcyclohexylamine) via reductive amination or other amination methods.
    • The amine is then coupled with benzoyl chloride or benzoic acid derivatives as described above.
  • This approach allows for control over the stereochemistry and purity of the cyclohexylamine intermediate.

Direct Alkylation of Benzamide Derivatives (Advanced Method)

Recent advances have reported direct alkylation strategies of benzamides to introduce bulky alkyl substituents on the nitrogen:

  • Lithium Diisopropylamide (LDA)-Promoted Alkylation:
    • N,N-dialkyl benzamides can be directly alkylated using methyl sulfides in the presence of LDA as a strong base.
    • This method allows the introduction of bulky groups such as tert-butyl substituents on the cyclohexyl ring.
    • The reaction is typically carried out in tetrahydrofuran (THF) at 40 °C for 24 hours.
    • After quenching and workup, the product is purified by silica gel chromatography.
    • This method provides high yields and selectivity, suitable for gram-scale synthesis.

Synthesis and Characterization Data from Research

  • Pharmacological Studies:

    • N-(4-tert-butylcyclohexyl)-substituted benzamides have been synthesized and evaluated for anti-inflammatory and analgesic activities, indicating their biological relevance.
  • Structural Insights:

    • X-ray crystallographic studies reveal that the tert-butyl group favors an extended conformation of the molecule, which can influence the reactivity and physical properties during synthesis and purification.
  • Purification Techniques:

    • Flash column chromatography using silica gel with solvent systems such as hexanes/ethyl acetate or chloroform/methanol gradients is commonly employed to isolate the pure benzamide compound.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages References
Amide Coupling with Benzoyl Chloride 4-tert-butylcyclohexylamine, benzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) Straightforward, high yield ,
Amide Coupling via Activated Acid 4-tert-butylcyclohexylamine, benzoic acid, HATU or DCC, DMF, base Mild conditions, good selectivity
Reductive Amination of Ketone + Coupling 4-tert-butylcyclohexanone → amine → amide formation Allows stereochemical control General synthetic knowledge
Direct Alkylation of Benzamide Benzamide, methyl sulfides, LDA, THF, 40 °C, 24 h High yield, gram-scale possible

Additional Notes on Reaction Optimization and Challenges

  • Selectivity and Purity:

    • The bulky tert-butyl group can impose steric hindrance, influencing reaction rates and requiring optimization of coupling conditions.
    • Purification may require gradient elution chromatography due to close polarity of byproducts.
  • Reaction Monitoring:

    • Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
    • Spectroscopic methods (NMR, IR) confirm amide bond formation and substitution patterns.
  • Safety and Handling:

    • Use of strong bases like LDA requires inert atmosphere and anhydrous conditions.
    • Proper handling of coupling reagents and solvents is necessary to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butylcyclohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

N-(4-tert-Butylcyclohexyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-tert-Butylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences between N-(4-tert-Butylcyclohexyl)benzamide and structurally or functionally related benzamide derivatives:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method
This compound (Inferred: C₁₇H₂₅NO) ~257.4 4-tert-Butylcyclohexyl, benzamide Potential HAT modulation Not specified
CTPB (6) C₂₄H₂₉ClF₃NO₂ 480.0 Chloro-trifluoromethylphenyl, ethoxy, pentadecyl Activates p300 HAT Conventional synthesis
CTB (7) C₁₆H₁₃ClF₃NO₂ 351.7 Chloro-trifluoromethylphenyl, ethoxy Activates p300 HAT Conventional synthesis
4-tert-butyl-N-(4-methoxyphenyl)benzamide C₁₉H₂₃NO₂ 297.4 4-tert-Butyl, 4-methoxyphenyl Not reported Not specified
3-(4-tert-Butyl-phenoxymethyl)-N-(4-methoxy-benzyl)-benzamide C₂₆H₂₉NO₃ 403.5 4-tert-Butyl-phenoxymethyl, 4-methoxy-benzyl Not reported Not specified
3-[(4-tert-butylcyclohexyl)amino]benzamide C₁₇H₂₆N₂O 274.4 4-tert-Butylcyclohexyl, amino Not reported Not specified
4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide C₁₈H₂₀N₂O₃ 318.4 4-tert-Butyl, nitro, methyl Not reported Literature methods

Key Comparative Insights:

Substituent Effects on Physicochemical Properties
  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro-trifluoromethyl groups in CTPB and CTB introduce strong electron-withdrawing effects, which may enhance binding affinity to HAT enzymes. In contrast, methoxy groups (electron-donating) could improve solubility but reduce permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.